molecular formula C19H20FN3O4 B14203219 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine CAS No. 917758-96-4

6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine

Cat. No.: B14203219
CAS No.: 917758-96-4
M. Wt: 373.4 g/mol
InChI Key: PGRZWMAQGMANCU-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and two 2-methoxyethoxy groups

Preparation Methods

The synthesis of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves several steps. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group and the 2-methoxyethoxy groups. The reaction conditions typically involve the use of appropriate solvents, catalysts, and reagents to achieve the desired product.

Chemical Reactions Analysis

6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. As an HDAC and Mnk inhibitor, the compound exerts its effects by inhibiting the activity of these enzymes, leading to changes in the acetylation levels of histones and non-histone proteins. This, in turn, affects gene expression, cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

917758-96-4

Molecular Formula

C19H20FN3O4

Molecular Weight

373.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine

InChI

InChI=1S/C19H20FN3O4/c1-24-9-11-26-18-17-16(22-19(23-18)27-12-10-25-2)8-7-15(21-17)13-3-5-14(20)6-4-13/h3-8H,9-12H2,1-2H3

InChI Key

PGRZWMAQGMANCU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OCCOC

Origin of Product

United States

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